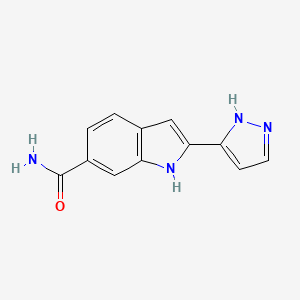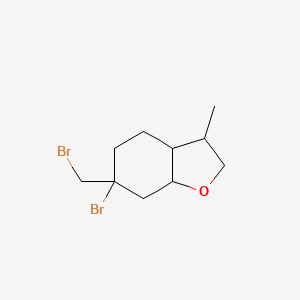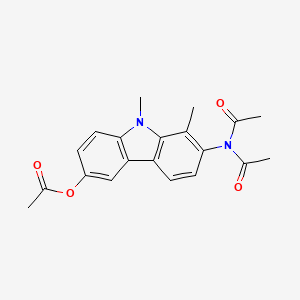
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. This particular compound is characterized by its unique structural features, which include diacetylamino and dimethyl groups attached to the carbazole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the introduction of the diacetylamino and dimethyl groups. The final step involves acetylation to form the acetate ester.
Preparation of Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, which involve the coupling of an aryl halide with an amine.
Introduction of Diacetylamino and Dimethyl Groups: The diacetylamino group can be introduced through acylation reactions using acetic anhydride and a suitable amine. The dimethyl groups are typically introduced via alkylation reactions using methyl iodide or similar reagents.
Acetylation: The final step involves the acetylation of the carbazole derivative using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
科学的研究の応用
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
7-Amino-8,9-dimethyl-9H-carbazole: Similar structure but lacks the diacetylamino and acetate groups.
7-Acetylamino-8,9-dimethyl-9H-carbazole: Similar structure but lacks the diacetylamino group.
7-(Diacetylamino)-9H-carbazole: Similar structure but lacks the dimethyl groups.
Uniqueness
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate is unique due to the presence of both diacetylamino and dimethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
832723-90-7 |
|---|---|
分子式 |
C20H20N2O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
[7-(diacetylamino)-8,9-dimethylcarbazol-3-yl] acetate |
InChI |
InChI=1S/C20H20N2O4/c1-11-18(22(12(2)23)13(3)24)9-7-16-17-10-15(26-14(4)25)6-8-19(17)21(5)20(11)16/h6-10H,1-5H3 |
InChIキー |
JIAJFXMKZHEFJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N(C3=C2C=C(C=C3)OC(=O)C)C)N(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
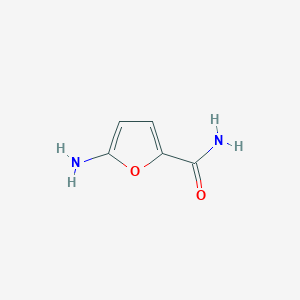

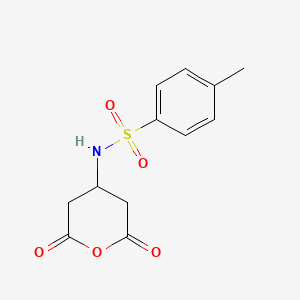
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)

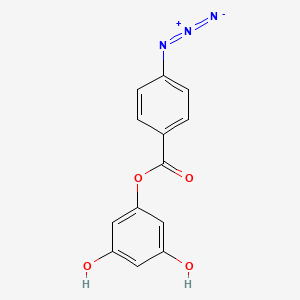
![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)


![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)
